Product packaging for XOL-1 protein(Cat. No.:CAS No. 161477-65-2)

XOL-1 protein

Cat. No.: B1170110
CAS No.: 161477-65-2
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Description

The XOL-1 protein is the primary sex-determination switch and a key developmental regulator in the nematode Caenorhabditis elegans . Its expression is determined by the X chromosome to autosome (X:A) ratio, making it the crucial sensor that interprets chromosomal information to dictate sexual fate . In XO males (X:A=0.5), XOL-1 is highly expressed, where it promotes male development by repressing the sex-determination and dosage-compensation proteins SDC-1, SDC-2, and SDC-3, thereby preventing the assembly of the dosage compensation complex (DCC) on the single X chromosome . Conversely, in XX hermaphrodites (X:A=1.0), XOL-1 is repressed, allowing for the activation of hermaphrodite development and the initiation of dosage compensation, which reduces X-linked gene expression by half . Structurally, XOL-1 is a member of the GHMP kinase family, though it functions through a mechanism distinct from typical small-molecule kinases, as it does not bind ATP under standard conditions . Its activity is regulated by a molecular antagonism between X-chromosome signal elements (XSEs) like SEX-1 and CEH-39, which repress it, and autosomal signal elements (ASEs) like SEA-1 and SEA-2, which activate it . Recent research has revealed that XOL-1 has functions beyond its classical role, acting as a critical regulator of developmental timing in hermaphrodite embryogenesis . Loss of XOL-1 in hermaphrodites leads to accelerated embryonic cell division and a precocious transcriptional program, partly mediated through the H3K9 methyltransferase MET-2, indicating its role in modulating the epigenetic landscape . This protein is an essential reagent for researchers studying fundamental mechanisms of gene regulation, chromosome biology, cell fate decisions, and epigenetic control in a premier model organism.

Properties

CAS No.

161477-65-2

Molecular Formula

C8H11F3O

Synonyms

XOL-1 protein

Origin of Product

United States

Genetic Architecture and Transcriptional Regulation of Xol 1

The X:Autosome Ratio as the Primary Determinant of xol-1 Gene Expression

In C. elegans, the primary signal for sex determination is the ratio of X chromosomes to sets of autosomes (the X:A ratio). ucsc.eduwormbook.orgberkeley.edu This ratio is the fundamental determinant of the expression level of the xol-1 gene. nih.govresearchgate.netnih.gov In XX animals, which develop as hermaphrodites, the X:A ratio is 1.0. plos.org This high ratio leads to the repression of xol-1 expression. nih.govuniprot.org Conversely, in XO animals, which develop as males, the X:A ratio is 0.5. plos.org This lower ratio results in the high-level expression of xol-1, which in turn promotes male development. nih.govbiorxiv.org The precise counting of X chromosomes relative to autosomes translates a twofold difference in X chromosome dose into a binary switch for xol-1 activity, thereby dictating sexual fate. plos.orgberkeley.edu Inappropriate expression of xol-1—activation in XX embryos or repression in XO embryos—is lethal due to incorrect X-chromosome gene expression levels. berkeley.edu

X-Signal Elements (XSEs) and Their Regulatory Impact on xol-1 Transcription

The dose of X chromosomes is communicated by a group of genes located on the X chromosome known as X-Signal Elements (XSEs). researchgate.netbiorxiv.orgescholarship.org These elements act in a cumulative and dose-dependent manner to repress the activity of xol-1. researchgate.netescholarship.org The combined dose of XSEs in XX animals is sufficient to repress xol-1, while the single dose in XO animals is not. ucsc.edunih.gov This repression occurs through multiple mechanisms, including direct transcriptional control and post-transcriptional regulation, ensuring a robust and stable choice of sexual fate. berkeley.edu Key XSEs that have been identified include sex-1, ceh-39, and fox-1. plos.orgbiorxiv.org

Transcriptional Repression by Nuclear Hormone Receptors (e.g., SEX-1)

One of the primary XSEs involved in the transcriptional repression of xol-1 is SEX-1, a nuclear hormone receptor. escholarship.orgelifesciences.org SEX-1 directly binds to multiple sites within the xol-1 promoter to inhibit its transcription. wormbook.orgberkeley.edu This direct binding is a crucial component of the molecular mechanism that translates the X:A ratio into a developmental decision. berkeley.edu The repressive effect of SEX-1 is dose-dependent, meaning the two copies present in XX embryos lead to significant repression of xol-1, contributing to the hermaphrodite fate. nih.govelifesciences.org In contrast, the single copy in XO embryos is insufficient to overcome the activating signals, allowing for male development. elifesciences.org

Autosomal-Signal Elements (ASEs) and Their Activating Role on xol-1 Transcription

Counteracting the repressive effects of XSEs are the Autosomal-Signal Elements (ASEs), which are genes located on the autosomes. plos.orgbiorxiv.org ASEs communicate the ploidy of the organism and function to activate the transcription of xol-1. berkeley.eduescholarship.org This activation creates a molecular antagonism with the XSEs, where the final output—the level of xol-1 expression—is determined by the balance of these opposing forces. elifesciences.orgbiorxiv.org The discovery of ASEs revealed that the sex-determination signal is not solely dependent on the X chromosome but is a result of the integration of both X and autosomal signals. berkeley.edunih.gov

Transcriptional Activation by T-box Transcription Factors (e.g., SEA-1)

A key ASE involved in the activation of xol-1 is SEA-1, a T-box transcription factor. berkeley.eduescholarship.orgnih.gov SEA-1 directly binds to the promoter of xol-1 to stimulate its transcription, acting in a dose-dependent manner. berkeley.eduthebiogrid.orgcusabio.com This direct activation mechanism provides a clear example of the molecular warfare that occurs at the xol-1 promoter, where activators and repressors compete to control gene expression. berkeley.edu The presence of two copies of sea-1 in diploid organisms contributes to the activation of xol-1, an effect that is overcome by the double dose of XSEs in XX animals but prevails in XO animals. berkeley.edu

Transcriptional Activation by Zinc-Finger Proteins (e.g., SEA-2)

Another important ASE that participates in the activation of xol-1 is SEA-2, a zinc-finger protein. berkeley.eduescholarship.org SEA-2 also acts in a cumulative, dose-dependent manner to stimulate xol-1 transcription. berkeley.edu While the precise mechanism is still under investigation, it is believed that SEA-2 may bind directly or indirectly to the xol-1 promoter to facilitate its activation. uniprot.org The combined action of SEA-1 and SEA-2 provides a robust activating signal that must be overcome by the XSEs in hermaphrodites. berkeley.eduberkeley.edu

FactorTypeChromosomal LocationRegulatory Action on xol-1Mechanism
SEX-1 X-Signal Element (XSE)X ChromosomeRepressionTranscriptional; binds directly to the xol-1 promoter. berkeley.eduescholarship.org
CEH-39 X-Signal Element (XSE)X ChromosomeRepressionTranscriptional; binds directly to the xol-1 promoter. berkeley.eduuniprot.org
SEA-1 Autosomal-Signal Element (ASE)AutosomeActivationTranscriptional; binds directly to the xol-1 promoter. berkeley.edunih.govcusabio.com
SEA-2 Autosomal-Signal Element (ASE)AutosomeActivationTranscriptional; may bind directly or indirectly to the xol-1 promoter. berkeley.eduuniprot.org

Integration of XSE and ASE Signals at the xol-1 Promoter

The expression of the xol-1 gene is the primary response to the X:A signal, which represents the ratio of X chromosomes to sets of autosomes. This ratio is interpreted through the antagonistic actions of X-signal elements (XSEs) and autosomal-signal elements (ASEs) at the transcriptional level. researchgate.netberkeley.edu This molecular rivalry occurs directly on the xol-1 promoter, establishing the first layer of its regulation. berkeley.eduoup.com

Key transcriptional regulators, classified as XSEs and ASEs, bind to the xol-1 promoter to control its activity. The XSEs include the nuclear hormone receptor SEX-1 and the ONECUT homeodomain protein CEH-39. elifesciences.orgescholarship.org These proteins act as dose-dependent repressors of xol-1 transcription. researchgate.net In XX embryos, the double dose of these X-linked genes leads to a high concentration of SEX-1 and CEH-39, resulting in the robust repression of xol-1. berkeley.eduescholarship.org

Counteracting the repressive effect of XSEs are the ASEs, which include the T-box transcription factor SEA-1 and the zinc-finger protein SEA-2. elifesciences.orgescholarship.org These autosomal genes promote xol-1 transcription. researchgate.netberkeley.edu In XO embryos, the single dose of XSEs is insufficient to overcome the activating influence of the ASEs, leading to high levels of xol-1 transcription. researchgate.netescholarship.org

Research has shown that XSEs and ASEs bind to multiple, distinct, and non-overlapping sites within the 5' regulatory region of the xol-1 gene. elifesciences.orgescholarship.orgresearchgate.net This suggests that the antagonism between these two sets of factors is not due to direct competition for binding sites. researchgate.netresearchgate.net Instead, it is hypothesized that XSEs and ASEs recruit co-factors with opposing activities—corepressors and coactivators, respectively—which then induce opposite transcriptional states. researchgate.netresearchgate.net This intricate system of checks and balances at the promoter level translates the chromosomal ratio into a definitive transcriptional output, a critical step in determining the organism's sexual fate. researchgate.netelifesciences.org

Table 1: Key Transcriptional Regulators of xol-1

Regulator Type Chromosomal Location Function at xol-1 Promoter
SEX-1 XSE X Chromosome Transcriptional Repressor elifesciences.orgescholarship.org
CEH-39 XSE X Chromosome Transcriptional Repressor elifesciences.orgescholarship.org
SEA-1 ASE Autosome Transcriptional Activator elifesciences.orgescholarship.org
SEA-2 ASE Autosome Transcriptional Activator elifesciences.orgescholarship.org

Post-Transcriptional Regulation of xol-1 Gene Expression

To enhance the fidelity of the sex-determination decision, a second tier of regulation occurs post-transcriptionally, acting on the xol-1 pre-mRNA. researchgate.netelifesciences.org This mechanism ensures that any residual xol-1 transcripts produced in XX embryos are prevented from generating a functional protein. escholarship.orgnih.gov

Role of RNA-Binding Proteins in xol-1 Pre-mRNA Splicing (e.g., FOX-1)

A key player in the post-transcriptional repression of xol-1 is the RNA-binding protein FOX-1, which is itself an X-signal element. elifesciences.orgescholarship.org FOX-1 contains an RNA recognition motif (RRM) and functions as a dose-dependent regulator of alternative splicing. elifesciences.orgresearchgate.net In XX embryos, the higher concentration of FOX-1 is crucial for repressing xol-1 activity. nih.gov

FOX-1 exerts its function by binding directly to the pre-mRNA of xol-1. elifesciences.orgnih.gov Specifically, it recognizes and binds to multiple GCAUG and GCACG sequence motifs located within intron VI of the xol-1 pre-mRNA. elifesciences.orgescholarship.orgnih.gov The presence of multiple binding sites allows the twofold difference in FOX-1 concentration between XX and XO embryos to achieve a sharp, dose-sensitive regulatory switch. elifesciences.orgnih.gov The binding of FOX-1 to these intronic sites is the trigger for non-productive alternative splicing, effectively preventing the formation of the male-determining, functional XOL-1 protein in XX individuals. elifesciences.orgresearchgate.net Experiments have confirmed that intron VI is both necessary and sufficient for this FOX-1-mediated splicing regulation. oup.comelifesciences.org

Molecular Mechanisms of Non-Productive Alternative Splicing and mRNA Maturation

The binding of FOX-1 to xol-1 intron VI initiates non-productive splicing through two primary molecular events. elifesciences.orgescholarship.org

Intron VI Retention: FOX-1 binding can prevent the splicing machinery from removing intron VI. elifesciences.orgnih.gov The retention of this intron within the processed mRNA introduces a premature termination codon, leading to the production of a truncated, non-functional protein. escholarship.orgberkeley.edu

Alternative 3' Splice Site Usage: Alternatively, FOX-1 binding can promote the use of an alternative 3' splice site. elifesciences.orgnih.gov This results in the deletion of a portion of exon 7 from the final mRNA transcript. elifesciences.org The resulting protein lacks essential coding sequences and is therefore inactive. escholarship.org

Both of these alternative splicing outcomes effectively block the maturation of a functional xol-1 mRNA. elifesciences.orgescholarship.org The only transcript that encodes a fully active this compound is the 2.2 kb splice variant, which is produced when intron VI is precisely excised and all of exon 7 is included. elifesciences.orgnih.gov In XX embryos, FOX-1 activity significantly reduces the level of this 2.2 kb variant while increasing the abundance of non-productive variants, such as a 2.5 kb transcript (with intron VI retention) and a 1.5 kb transcript (with partial exon 7 deletion). elifesciences.org This precise control of pre-mRNA splicing ensures that the hermaphrodite fate is reliably established and maintained. escholarship.orgnih.gov

Table 2: xol-1 Splice Variants and Functionality

Transcript Size (approx.) Splicing Outcome Resulting Protein Function Predominant in
2.2 kb Productive Splicing (Intron VI removed) Full-length XOL-1 Active (Male-determining) elifesciences.org XO Embryos
2.5 kb Non-productive (Intron VI retained) Truncated XOL-1 Inactive elifesciences.org XX Embryos (with FOX-1)
1.5 kb Non-productive (Partial exon 7 deletion) Incomplete XOL-1 Inactive elifesciences.org XX Embryos (with FOX-1)

Compound and Gene List

Name
CEH-39
FOX-1
SEA-1
SEA-2
SEX-1
XOL-1

Molecular Mechanisms of Xol 1 Protein Activity

Structural Classification and Functional Implications

X-ray crystallography studies have unexpectedly revealed that the XOL-1 protein is a member of the GHMP kinase family, despite sharing 10% or less sequence identity with other members. nih.govnih.gov This family is named after four of its key members: galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. researchgate.net Typically, proteins in this family are small molecule kinases involved in metabolic processes such as cholesterol and amino acid synthesis. nih.govnih.gov XOL-1 is the first identified member of this family that directly controls non-metabolic developmental processes like sexual differentiation and dosage compensation. nih.govnih.govwormbook.org This discovery highlights an unanticipated role for GHMP kinase family members as mediators of developmental pathways. nih.gov

Despite its structural homology to kinases, biochemical investigations have demonstrated that XOL-1 exhibits divergent mechanistic characteristics. nih.govnih.gov Crucially, XOL-1 does not bind Adenosine Triphosphate (ATP) under standard laboratory conditions, a fundamental requirement for canonical kinase activity. nih.govnih.govwormbook.orgwormbook.org Consequently, it does not appear to possess the enzymatic activity of a kinase. wormbook.org This lack of ATP binding and catalytic activity suggests that XOL-1 functions through a mechanism distinct from that of other GHMP kinases. nih.govnih.gov It is hypothesized that XOL-1 may regulate the activity of its target proteins through protein-protein interactions or by inducing conformational changes, rather than through phosphorylation. biorxiv.org

The crystal structure of the this compound, resolved at 1.55 Å resolution, provides significant insights into its function. nih.govnih.gov The protein consists of an N-terminal domain and a C-terminal GHMP-like domain. wikipedia.org The N-terminal domain is composed of five alpha-helices and six antiparallel beta-sheets, adopting a fold similar to the ribosomal protein S5 domain 2-like structure. wikipedia.org The putative active site of XOL-1 is located at the interface between the N-terminal and C-terminal domains. wikipedia.org The version of XOL-1 used for the initial structure determination (residues 1-374) was a C-terminal truncation mutant that still retained full biological activity in rescuing xol-1 null males. nih.gov This indicates that the core structural domains are sufficient for its primary function, while the highly acidic C-terminus (residues 375-417), which has a feminizing effect, may have a separate role not yet fully understood. nih.gov

Divergent Mechanistic Characteristics: Lack of Canonical ATP Binding and Kinase Activity

Downstream Regulatory Cascades and Protein-Protein Interactions

In male (XO) embryos, high levels of XOL-1 activity specify the male fate by repressing the function of the SDC (Sex-determining and Dosage Compensation) proteins: SDC-1, SDC-2, and SDC-3. nih.govbiorxiv.orgnih.gov This repression is a key step in the sex determination pathway. biorxiv.org When XOL-1 activity is high, the SDC proteins are inhibited, which in turn allows for the expression of male-specific genes. nih.govresearchgate.net Conversely, in hermaphrodite (XX) embryos, low levels of XOL-1 activity permit the activation of the sdc-1, sdc-2, and sdc-3 genes. nih.gov The precise mechanism of how XOL-1 represses SDC protein activity is not fully elucidated; it is not believed to be at the level of transcription but may involve post-translational modifications or direct protein-protein interactions. biorxiv.orgplos.org

The repression of SDC proteins by XOL-1 has a direct impact on the assembly and function of the Dosage Compensation Complex (DCC). biorxiv.orgplos.org The SDC proteins are essential for recruiting the DCC to the X chromosomes in hermaphrodites. nih.gov In males, because XOL-1 represses the SDC proteins, the DCC fails to assemble on the single X chromosome, leaving its genes fully expressed. nih.govnih.gov In xol-1 mutant males, the SDC proteins become active, leading to the inappropriate assembly of the DCC on the male X chromosome, which is lethal. wormbook.org SDC-2, in particular, is a critical hermaphrodite-specific switch that is necessary and sufficient to initiate dosage compensation by triggering the binding of the DCC to the X chromosomes. wormbook.orgescholarship.org Therefore, by controlling the SDC proteins, XOL-1 acts as the master regulator that prevents dosage compensation from occurring in males. wormbook.orgplos.org Recent studies also suggest that the low level of XOL-1 expression in hermaphrodite embryos plays a role in regulating the correct timing of the onset of dosage compensation. plos.org

Regulation of her-1 Gene Expression by SDC Proteins

The this compound exerts its control over the her-1 gene indirectly, through its regulation of the SDC (Sex determination and Dosage Compensation) proteins. nih.govnih.gov In the nematode C. elegans, this regulatory cascade is a cornerstone of sex determination. In male (XO) embryos, the xol-1 gene is highly expressed. biorxiv.orgplos.orgnih.gov The resulting high levels of this compound function to repress the activity of the SDC protein complex, which includes SDC-1, SDC-2, and SDC-3. nih.govbiorxiv.orgplos.org This repression of the SDC proteins is crucial for male development, as it lifts the inhibition on the her-1 gene. nih.govplos.org The her-1 gene, which encodes a secreted protein, is then free to be transcribed, initiating the male-specific developmental pathway. nih.govnih.gov

Conversely, in hermaphrodite (XX) embryos, xol-1 expression is very low. nih.govnih.gov This lack of XOL-1 allows the SDC proteins to become active. nih.gov The active SDC complex then binds to the her-1 gene and represses its transcription. biorxiv.orgplos.orgnih.gov This suppression of her-1 is essential for hermaphroditic development to proceed. researchgate.net While the precise mechanism by which XOL-1 inhibits the SDC proteins is still under investigation, it does not appear to involve direct transcriptional repression of the sdc genes in hermaphrodites. nih.govbiorxiv.org Therefore, XOL-1 acts as a master switch, whose state of activity dictates the subsequent actions of the SDC proteins on their target, the her-1 gene. nih.govbiorxiv.org

This compound's Influence on Chromatin Dynamics and Epigenetic Landscape

The this compound is a significant regulator of developmental timing, exerting its influence by modulating the epigenetic landscape, particularly the histone H3K9 methylation (H3K9me) patterns in the early embryo. nih.govbiorxiv.orgnih.gov Studies have revealed that the loss of xol-1 function leads to a measurably altered H3K9me landscape. nih.govbiorxiv.orgplos.orgnih.gov This epigenetic alteration is linked to disruptions in the normal timeline of embryogenesis, including an accelerated rate of cell division and precocious initiation of developmental programs. nih.govresearchgate.net Changes to the H3K9 chromatin landscape are known to affect crucial developmental milestones, such as the formation of heterochromatin and the subsequent loss of developmental plasticity in cells. researchgate.net

Research has demonstrated that a lack of this compound directly impacts the levels of specific histone H3 lysine (B10760008) 9 methyl marks. biorxiv.orgplos.org In xol-1 null mutant embryos, the levels of both H3K9 dimethylation (H3K9me2) and trimethylation (H3K9me3) are significantly altered compared to wild-type embryos. nih.govbiorxiv.org The histone methyltransferase MET-2 is primarily responsible for the initial deposition of H3K9me1 and H3K9me2 marks on chromatin. researchgate.netplos.org Consequently, the altered H3K9me landscape observed in xol-1 mutants is a direct downstream effect of the misregulation of MET-2 activity. plos.org

Quantitative analysis has revealed specific changes at different embryonic stages. For instance, a significant increase in H3K9me2 is observed in xol-1 mutants in both 20–50 cell and 50–100 cell stage embryos. nih.gov Similarly, H3K9me3 levels are also found to be elevated in these mutants. nih.gov

Table 1: Impact of xol-1 Mutation on H3K9 Methylation Levels This interactive table summarizes quantitative findings on histone methylation changes in xol-1 mutant embryos compared to wild-type (WT).

Histone MarkEmbryonic StageObserved Change in xol-1 MutantsSignificance (p-value)Source
H3K9me220–50 cellSignificant Increasep = 2.9 x 10-6 nih.gov
H3K9me250–100 cellSignificant Increasep = 4.2 x 10-14 nih.gov
H3K9me320–50 cellSignificant Increasep = 0.005 nih.gov
H3K9me350–100 cellSignificant Increasep = 6.1 x 10-7 nih.gov

The histone methyltransferase MET-2 has been identified as a critical downstream effector of XOL-1's activity in regulating developmental timing. nih.govbiorxiv.orgnih.gov In embryos lacking functional XOL-1, the met-2 gene is overexpressed, leading to a significant upregulation of its transcripts. nih.govbiorxiv.orgplos.orgresearchgate.net This increase in gene expression translates to higher levels of the MET-2 protein; specifically, the nuclear accumulation of MET-2 is significantly increased in xol-1 mutants at the 50-100 cell stage. nih.govbiorxiv.orgplos.org

The functional relationship is further confirmed by genetic experiments showing that the loss of met-2 can reverse some of the developmental defects, such as accelerated embryonic development, caused by the loss of xol-1. nih.govbiorxiv.orgnih.gov The regulation extends to factors associated with MET-2. For instance, ARLE-14, a protein that strengthens MET-2's association with chromatin, is also significantly upregulated in xol-1 mutants. researchgate.net Furthermore, the nuclear transport of MET-2, a process regulated by its co-factor LIN-65, is also impacted by the loss of XOL-1, leading to its increased nuclear accumulation. nih.govbiorxiv.org

Table 2: Downstream Effects of xol-1 Loss on the MET-2 Pathway This interactive table outlines the effects of xol-1 absence on the histone methyltransferase MET-2 and its associated regulatory factors.

FactorMolecular TypeEffect of xol-1 LossDevelopmental ContextSource
met-2Gene TranscriptSignificantly upregulatedEarly embryos nih.govresearchgate.net
MET-2ProteinIncreased nuclear accumulationPeak at 50–100 cell stage nih.govbiorxiv.orgplos.org
ARLE-14Gene Transcript (MET-2 binding partner)Significantly upregulatedEarly embryos researchgate.net
LIN-65Protein (MET-2 co-factor)Regulates increased nuclear transport of MET-2Early embryos nih.govbiorxiv.org

Developmental Biology and Phenotypic Manifestations of Xol 1 Protein Activity

Differential XOL-1 Protein Levels and Their Impact on Sexual Fate Determination

The fundamental decision of sexual fate in C. elegans is governed by the expression level of the xol-1 gene during embryogenesis. biorxiv.orgnih.govuniprot.org This expression is controlled by a ratiometric mechanism involving X-linked signal elements (XSEs) that repress xol-1 and autosomal signal elements (ASEs) that activate it. plos.orgnih.govescholarship.orgberkeley.edu In embryos with two X chromosomes (XX), the high dose of XSEs overcomes the ASEs, leading to very low levels of XOL-1. plos.orgnih.gov Conversely, in embryos with one X chromosome (XO), the lower dose of XSEs is insufficient to repress xol-1, resulting in high levels of the protein. plos.orgnih.gov This differential expression of XOL-1 is the primary trigger for all subsequent sex-specific developmental events. nih.gov

Table 1: Regulation of XOL-1 Activity by Chromosomal Ratio

Chromosomal Composition X:A Ratio X-Signal Elements (XSEs) Dose Autosomal Signal Elements (ASEs) Dose Resulting XOL-1 Activity Sexual Fate
XX 1.0 High Normal Low / Repressed Hermaphrodite

In XO embryos, a low X:A ratio of 0.5 leads to the high expression of xol-1 during the gastrulation stage. biorxiv.orgplos.orgnih.govuniprot.org This high level of this compound is essential for initiating the male developmental program. nih.govuniprot.org XOL-1 executes this function primarily by repressing a group of proteins known as the SDC proteins (SDC-1, SDC-2, and SDC-3). biorxiv.orgplos.org The SDC proteins are key effectors of hermaphrodite development and dosage compensation. biorxiv.orgplos.org By inhibiting the SDCs, XOL-1 prevents the repression of the male-determining gene her-1. biorxiv.orgnih.govescholarship.org The expression of her-1 is both necessary and sufficient to activate the male-specific somatic differentiation pathway. nih.govfrontiersin.org Furthermore, high XOL-1 activity prevents the assembly of the dosage compensation complex (DCC) on the single X chromosome, an action that is critical for male viability, as reducing the gene expression from the sole X chromosome would be lethal. plos.orguniprot.orgelifesciences.org

In XX embryos, a high X:A ratio of 1.0 ensures that xol-1 expression is kept at very low levels. biorxiv.orgplos.orgfrontiersin.org This repression is achieved through a dual mechanism: transcriptional repression by XSEs like SEX-1 and CEH-39, and post-transcriptional repression via alternative pre-mRNA splicing induced by the RNA-binding protein FOX-1, another XSE. escholarship.orgelifesciences.org This non-productive splicing eliminates the creation of a functional this compound. elifesciences.org

The resulting low level of XOL-1 activity permits the SDC proteins to become active. biorxiv.orgplos.org Active SDC proteins then orchestrate hermaphrodite development through two main branches. plos.orgescholarship.org First, they transcriptionally repress the male-determining gene her-1, thereby shutting down the male developmental pathway. biorxiv.orgnih.govescholarship.org Second, the SDC proteins initiate the process of dosage compensation by binding to both X chromosomes and recruiting the rest of the dosage compensation complex (DCC). plos.orgescholarship.org This complex reduces the transcriptional output from each X chromosome by approximately half, equalizing X-linked gene expression between XX hermaphrodites and XO males. plos.orgplos.org A feedback loop involving the terminal sex-determining factor TRA-1, which is active in hermaphrodites, further reinforces this state by directly repressing xol-1 transcription. researchgate.netnih.gov

High XOL-1 Activity and Male Development

Regulation of Developmental Timing during Embryogenesis

While XOL-1's role in the male developmental switch is well-established, recent research has uncovered a crucial function for XOL-1 in regulating the general tempo of embryonic development in both sexes. biorxiv.orgplos.orgnih.govresearchgate.net Previously, the very low levels of XOL-1 in hermaphrodites were considered to be of minimal importance. biorxiv.orgplos.orgnih.gov However, it is now evident that these low levels are not insignificant and play an important role in modulating developmental timing. biorxiv.orgbiorxiv.orgnih.gov

Studies utilizing imaging and bioinformatics have revealed that the loss of xol-1 in hermaphrodite embryos leads to a tangible acceleration in the rate of cell division. biorxiv.orgplos.orgnih.govbiorxiv.orgnih.govomicsdi.org This finding indicates that even the basal, low level of this compound present in wild-type XX embryos functions to moderate the pace of cell proliferation during embryogenesis. researchgate.net This regulatory function ensures that development proceeds at the correct, coordinated rate.

Beyond influencing the speed of cell division, XOL-1 also governs the timing of major developmental transcriptional events. biorxiv.orgplos.orgnih.gov Hermaphrodite embryos lacking xol-1 not only divide faster but also exhibit a transcriptional profile that is more developmentally advanced than their wild-type counterparts at the same stage. biorxiv.orgbiorxiv.orgnih.gov Specifically, XOL-1 is responsible for regulating the timing of dosage compensation initiation on the X chromosomes. biorxiv.orgplos.orgnih.gov In xol-1 mutant hermaphrodites, the dosage compensation complex loads onto the X chromosomes precociously. biorxiv.orgplos.org This effect is linked to the epigenetic landscape, as xol-1 mutants show increased expression of the H3K9 methyltransferase MET-2 and an altered H3K9 methylation pattern. biorxiv.orgplos.orgnih.gov

Impact on Rate of Cell Division in Embryos

This compound's Role in Establishing Sex-Biased Transcriptional Programs

XOL-1 sits (B43327) at the apex of the regulatory hierarchy that establishes the distinct, sex-biased transcriptional programs necessary for male and hermaphrodite development. biorxiv.orgplos.orgnih.gov Its primary role is to translate the chromosomal ratio into a binary decision that directs the expression of hundreds of downstream genes in a sex-specific manner. researchgate.net

In XO embryos, high XOL-1 activity ensures the expression of male-specific genes by preventing the SDC-mediated repression of her-1. biorxiv.orgnih.gov This initiates a cascade leading to the activation of the entire male transcriptional program. plos.orgfrontiersin.org Conversely, in XX embryos, the repression of XOL-1 is the permissive signal that allows the hermaphrodite program to unfold, which includes the activation of hermaphrodite-specific genes and the repression of male-specific genes by factors like TRA-1. nih.govfrontiersin.org

Recent evidence demonstrates that the low level of XOL-1 in hermaphrodites is also critical for the proper expression of these sex-biased programs. biorxiv.orgnih.gov The complete loss of xol-1 in XX embryos results in the misregulation of genes involved in both male and hermaphrodite development, highlighting its role in fine-tuning the transcriptional landscape. biorxiv.org It helps to properly regulate the timing and expression levels of key downstream effectors, ensuring a robust and accurate establishment of sexual fate. biorxiv.orgresearchgate.net

| Low (XX Hermaphrodites) | SDC proteins are active. biorxiv.orgplos.org | her-1 gene is repressed, preventing male development. biorxiv.orgnih.govescholarship.org | DCC is assembled on both X chromosomes. plos.orgescholarship.org | Hermaphrodite Development |

Table 3: Compound Names Mentioned in the Article

Compound Name
XOL-1
SDC-1
SDC-2
SDC-3
HER-1
SEX-1
CEH-39
FOX-1
SEA-1
MET-2
TRA-1

Phenotypic Consequences of xol-1 Gene Aberrations

The precise regulation of the xol-1 gene is paramount for the viability and proper sexual development of Caenorhabditis elegans. Aberrations in xol-1 expression, either through loss-of-function mutations or overexpression, lead to sex-specific lethal phenotypes. These outcomes underscore the gene's critical role as a master switch controlling both sex determination and dosage compensation.

XO-Specific Lethality in xol-1 Null Mutants

Loss-of-function or null mutations in the xol-1 gene result in 100% lethality specifically in XO animals. wormbase.orgplos.org This lethal phenotype stems from the inappropriate activation of the dosage compensation process in males. nih.govuniprot.org In wild-type male (XO) development, high levels of this compound are expressed, which function to repress the activity of the SDC proteins (SDC-1, SDC-2, and SDC-3). biorxiv.orgplos.org This repression is crucial as it prevents the assembly of the Dosage Compensation Complex (DCC) on the single X chromosome of male embryos. nih.gov

In the absence of functional this compound due to a null mutation, the SDC proteins are not repressed in XO embryos. biorxiv.org This leads to the incorrect assembly and loading of the DCC onto the male's single X chromosome. biologists.com The DCC then proceeds to halve the transcription level of X-linked genes, a process that is essential in XX hermaphrodites but catastrophic in XO males. The resulting reduction in X-chromosome gene expression is insufficient for viability, leading to embryonic death. biologists.comelifesciences.org

Table 1: Research Findings on XO-Specific Lethality in xol-1 Null Mutants

FindingDescriptionReferences
Lethal Phenotype Null mutations in the xol-1 gene are specifically lethal to XO animals. wormbase.orgnih.gov
Mechanism of Lethality Lethality is caused by the inappropriate activation of the hermaphrodite program of dosage compensation in XO males. nih.govuniprot.orgbiologists.com
Molecular Consequence In xol-1(0) XO embryos, the SDC proteins are activated, leading to the recruitment of the Dosage Compensation Complex to the single X chromosome. biorxiv.orgbiologists.com
Effect on Gene Expression The binding of the DCC to the X chromosome in XO mutants leads to a lethal reduction in the expression of X-linked genes. biologists.comelifesciences.org
Genetic Suppression The XO-lethality caused by xol-1 mutations can be suppressed by additional mutations in dosage compensation genes like dpy-21 and dpy-26. biologists.comwormbase.org

XX-Specific Lethality in xol-1 Overexpression Conditions

Conversely, the inappropriate overexpression of xol-1 is specifically lethal to XX hermaphrodites. nih.govuniprot.orgnih.gov This lethality arises from a failure to activate dosage compensation in animals that possess two X chromosomes. nih.gov In wild-type XX embryos, the expression of xol-1 is kept low by a group of X-linked genes known as X-signal elements, including FOX-1 and SEX-1. nih.govnih.gov This low level of XOL-1 allows for the activation of the SDC proteins and the subsequent assembly of the DCC, which binds to both X chromosomes to equalize gene expression relative to males. nih.govbiorxiv.org

When xol-1 is overexpressed in XX animals, for instance from a multi-copy transgene, the abnormally high levels of this compound mimic the state of a wild-type male. elifesciences.orgnih.gov This excess XOL-1 effectively represses the activity of the SDC genes. biorxiv.org As a result, the DCC fails to form and cannot bind to the X chromosomes. elifesciences.org The absence of dosage compensation leads to a twofold overexpression of most X-linked genes, a toxic level that causes the death of XX embryos. nih.govelifesciences.org

The sensitivity of XX animals to xol-1 levels is so high that even transgenic arrays carrying the wild-type xol-1 gene can be lethal unless the repressive action of genes like fox-1 is fully functional. elifesciences.org Furthermore, inactivating other repressors of xol-1, such as tra-1, has been shown to enhance the lethality associated with elevated xol-1 activity. nih.gov

Table 2: Research Findings on XX-Specific Lethality in xol-1 Overexpression Conditions

FindingDescriptionReferences
Lethal Phenotype Inappropriately high expression of xol-1 is lethal to XX hermaphrodites. nih.govnih.gov
Mechanism of Lethality Lethality is caused by the deactivation of the dosage compensation pathway in XX animals. nih.govuniprot.org
Molecular Consequence Overexpressed XOL-1 represses SDC proteins in XX embryos, preventing the assembly and binding of the Dosage Compensation Complex to the X chromosomes. biorxiv.orgelifesciences.org
Effect on Gene Expression The failure of dosage compensation leads to elevated and ultimately lethal levels of gene expression from both X chromosomes. nih.govelifesciences.org
Genetic Context XX-lethality from xol-1 transgenes is more severe in genetic backgrounds where xol-1 repressors, such as fox-1 or tra-1, are mutated or inactive. elifesciences.orgnih.gov

Compound and Gene Name Reference

NameType
XOL-1Protein
SDC-1Protein
SDC-2Protein
SDC-3Protein
DPY-21Protein
DPY-26Protein
DPY-27Protein
DPY-28Protein
MIX-1Protein
FOX-1Protein
SEX-1Protein
MET-2Protein
TRA-1Protein
xol-1Gene
sdc-1Gene
sdc-2Gene
sdc-3Gene
dpy-21Gene
dpy-26Gene
dpy-29Gene
fox-1Gene
sex-1Gene
tra-1Gene

Evolutionary Biology and Comparative Genomics of Xol 1 Protein

Conservation and Divergence of xol-1 Orthologs Across Nematodes

The xol-1 gene, a master regulator of sex determination in Caenorhabditis elegans, exhibits a remarkable pattern of rapid evolution when compared to its orthologs in other nematode species. umd.edusdbonline.org This high rate of divergence is particularly striking given the fundamental role it plays in the life of the organism.

Analysis of Sequence Evolution and Synteny in Caenorhabditis Species (e.g., C. elegans, C. briggsae, C. brenneri, C. remanei)

Comparative genomic studies within the Caenorhabditis genus have shed light on the evolutionary trajectory of xol-1. While orthologs of xol-1 have been identified in species such as C. briggsae, C. brenneri, and C. remanei, the protein sequences show significant divergence. researchgate.netbiorxiv.org For instance, the XOL-1 orthologs in C. elegans and C. briggsae, which diverged approximately 100 million years ago, are only 22% identical at the amino acid level. umd.edusdbonline.orgresearchgate.net This low sequence identity is in stark contrast to neighboring genes, such as dim-1, which is located just 5-10 kb away from xol-1 and is nearly identical between the two species. umd.edunih.gov

Despite this rapid sequence evolution, the structural domains of the XOL-1 protein that are predicted to be important for its function as a GHMP kinase family member show significant conservation. researchgate.netnih.gov Furthermore, the genomic arrangement, or synteny, of the xol-1 locus provides strong evidence for the orthologous relationship between the genes in different Caenorhabditis species. nih.gov In both C. elegans and C. briggsae, xol-1 is located in close proximity to the dim-1 gene on the same chromosome. nih.gov The conservation of TRA-1 binding motifs near the xol-1 locus in C. elegans, C. briggsae, C. brenneri, and C. remanei further supports the conserved regulatory interactions within the sex determination pathway. pnas.orgpnas.orgresearchgate.net

Recent research has also uncovered interesting evolutionary events such as gene duplication. For example, a paralog of xol-1, named Cni-xol-1.1, has been identified in C. nigoni, a sister species to C. briggsae. biorxiv.orgbiorxiv.org Phylogenetic and synteny analyses suggest that a segmental duplication involving the ancestral xol-1 gene occurred in the common ancestor of C. briggsae and C. nigoni, with xol-1.1 subsequently being lost in the C. briggsae lineage. biorxiv.orgbiorxiv.org

Gene Species Comparison Amino Acid Identity Reference
XOL-1C. elegans vs. C. briggsae22% umd.edusdbonline.org
DIM-1C. elegans vs. C. briggsaeNearly Identical umd.edu

Evolutionary Stability of this compound's Sex-Determining Function

Despite the rapid sequence divergence, the fundamental role of XOL-1 as a primary determinant of sex appears to be conserved across Caenorhabditis species. In C. elegans, high levels of XOL-1 in XO embryos trigger male development, while low levels in XX embryos lead to hermaphrodite development. biorxiv.orgplos.org This function is critical, as mutations that disrupt xol-1 in XO embryos lead to the aberrant activation of dosage compensation and are lethal. biorxiv.orgelifesciences.org This lethal phenotype is also observed in C. briggsae when its xol-1 ortholog is mutated, indicating a conserved functional role in male viability. biorxiv.orgelifesciences.org

Adaptation and Cooption of Genes within Nematode Sex Determination Pathways

The evolution of sex determination pathways in nematodes is a dynamic process characterized by the co-option of existing genes into new regulatory roles. wormbook.orgnih.govnih.gov The structural similarity of XOL-1 to small molecule metabolic kinases of the GHMP family is a prime example of co-option. nih.govwormbook.orgnih.gov It is hypothesized that a gene originally involved in metabolism was recruited into the sex determination pathway. wormbook.orgnih.gov However, biochemical studies have shown that XOL-1 does not bind ATP under standard conditions, suggesting it may function through a mechanism distinct from other GHMP kinases. nih.gov

The evolution of self-fertile hermaphroditism from a male/female ancestral state in some Caenorhabditis species, such as C. elegans and C. briggsae, provides another illustration of adaptation within the sex determination pathway. oup.comresearchgate.netoup.com This transition required modifications to the germline sex determination pathway to allow for the production of sperm in an XX individual. oup.comoup.com Interestingly, while genes like fem-2 and fem-3 are required for hermaphrodite spermatogenesis in C. elegans, they are not needed for this process in C. briggsae, indicating that different molecular routes were taken to achieve the same outcome. umd.edu The recruitment of novel genes, such as fog-2 in C. elegans, which is not found in other species, further highlights the evolutionary plasticity of this pathway. oup.com

Comparative Analysis with Sex Determination Mechanisms in Other Model Organisms (e.g., Drosophila melanogaster)

A comparison of the sex determination systems in C. elegans and the fruit fly, Drosophila melanogaster, reveals both striking differences and surprising underlying similarities. Both organisms utilize the ratio of X chromosomes to autosomes (X:A ratio) as the primary signal for sex determination. umd.edu However, the molecular pathways that interpret this signal are vastly different.

In Drosophila, the X:A ratio controls the activity of the Sex-lethal (Sxl) gene, which initiates a cascade of sex-specific RNA splicing events. umd.edusdbonline.org This is a cell-autonomous process. In contrast, the C. elegans pathway involves intercellular signaling that is reminiscent of the Hedgehog signaling pathway, ultimately regulating the activity of the transcription factor TRA-1. umd.edunih.gov

Despite these divergent upstream pathways, a remarkable point of convergence is found in the downstream regulatory genes. The doublesex (dsx) gene in Drosophila and the mab-3 gene in C. elegans, both of which play roles in male sexual development, are homologous and belong to the DM-domain family of transcription factors. umd.edubiologists.comrug.nl This discovery provided the first evidence for a common evolutionary origin of at least some components of sex determination in animals. umd.edu The functional similarity is so significant that the male-specific form of the DSX protein can partially rescue the phenotype of a mab-3 mutant in nematodes. biologists.com

Feature Caenorhabditis elegans Drosophila melanogaster
Primary Signal X:A ratioX:A ratio
Master Regulator xol-1Sex-lethal (Sxl)
Pathway Mechanism Hedgehog-like intercellular signalingCell-autonomous RNA splicing cascade
Key Downstream Regulator tra-1 (Gli-like transcription factor)transformer (tra)
Conserved Component mab-3 (DM-domain gene)doublesex (dsx) (DM-domain gene)

This comparative analysis underscores a key principle in evolutionary developmental biology: while the upstream components of regulatory pathways can be highly variable and evolve rapidly, the downstream "cassettes" of genes that execute developmental programs can be deeply conserved. nih.gov The evolution of sex determination appears to follow a "bottom-up" model, where a conserved core of regulatory genes is controlled by a diverse and rapidly evolving set of upstream inputs. nih.gov

Advanced Research Methodologies and Future Directions in Xol 1 Protein Studies

Genetic Dissection and Mutational Analysis Approaches (e.g., Suppressor Screens, Epistasis Analysis)

The genetic dissection of the sex determination pathway in Caenorhabditis elegans has been instrumental in elucidating the central role of the XOL-1 protein. wormbook.org Through meticulous mutational analysis, researchers have established that xol-1 (XO lethal 1) functions as the master switch gene, responding to the primary sex-determining signal, the X:A ratio (the ratio of X chromosomes to sets of autosomes). wormbook.orgusp.br Loss-of-function mutations in xol-1 are lethal to XO (male) animals, as they lead to the inappropriate activation of dosage compensation, a process that equalizes X-linked gene expression between the sexes. nih.govberkeley.edu Conversely, overexpression of XOL-1 is lethal to XX (hermaphrodite) animals because it prevents dosage compensation from being established. nih.gov

Suppressor screens have been a particularly powerful tool in identifying components that interact with or act downstream of XOL-1. nih.gov The male-specific lethality of xol-1 null mutations provides a robust phenotype for identifying suppressor mutations that rescue these animals. primescholars.comprimescholars.com Such screens have led to the discovery of genes in the dosage compensation pathway. nih.govprimescholars.comprimescholars.com For instance, mutations in genes that are negatively regulated by XOL-1, such as the sdc (sex determination and dosage compensation) genes, can suppress the lethality caused by the absence of XOL-1 in males. usp.br A classic genetic suppressor screen performed in the related nematode C. briggsae exploited the male-specific lethal phenotype of a xol-1 loss-of-function mutant to identify nine suppressor mutations, which are likely components of the C. briggsae dosage compensation pathway. primescholars.comprimescholars.com

Epistasis analysis , which involves constructing double mutants to determine the order of gene action, has been crucial in placing xol-1 at the apex of the sex determination and dosage compensation hierarchy. ucsd.eduflvc.org By examining the phenotypes of double mutants, such as xol-1; tra-1 (where tra-1 is a terminal regulator of somatic sexual fate), it has been demonstrated that xol-1 acts upstream of the sdc genes, which in turn regulate the her-1 gene to control sexual development. ucsd.edunih.gov For example, a tra-1 null mutation causes both XX and XO animals to develop as males, while a her-1 null mutation causes both to develop as hermaphrodites. ucsd.edu The finding that a tra-1; her-1 double mutant has the same phenotype as a tra-1 single mutant indicates that tra-1 acts downstream of her-1. ucsd.edu Similar analyses have solidified the position of xol-1 as the primary determinant that controls both sex determination and dosage compensation. wormbook.orgusp.br

Genetic Approach Description Key Findings Related to XOL-1 References
Mutational Analysis Inducing and studying mutations in a gene to understand its function.Loss-of-function mutations in xol-1 are XO-lethal; overexpression is XX-lethal. Establishes xol-1 as a critical switch gene. nih.govberkeley.edu
Suppressor Screens Identifying second-site mutations that reverse the phenotype of a primary mutation.Identified downstream components of the dosage compensation pathway that are regulated by XOL-1, such as the sdc genes. usp.brnih.govprimescholars.comprimescholars.com
Epistasis Analysis Determining the order of gene action by comparing the phenotypes of single and double mutants.Positioned xol-1 at the top of the sex determination and dosage compensation genetic hierarchy, acting upstream of the sdc and her-1 genes. ucsd.eduflvc.orgnih.gov

Molecular Biology Techniques for Gene Expression and Regulation Studies

Transcriptional and Translational Reporter Assays (e.g., GFP fusion)

To visualize and quantify the expression of xol-1, researchers have extensively used transcriptional and translational reporter assays, most notably employing Green Fluorescent Protein (GFP). nih.govmedium.com In a transcriptional reporter fusion , the promoter region of the xol-1 gene is cloned upstream of the GFP coding sequence. nih.govbiologists.com This construct allows for the monitoring of when and where the xol-1 gene is transcribed. medium.com Studies using an integrated xol-1::gfp transcriptional fusion reporter have confirmed that xol-1 transcription is high in XO embryos and repressed in XX embryos. nih.govbiologists.com These assays have been instrumental in identifying cis-regulatory elements within the xol-1 promoter that are targets for transcription factors, such as the X-signal element SEX-1 and the terminal sex-determining factor TRA-1, which represses xol-1 in XX animals. wormbook.orgnih.gov

Translational reporter fusions , where the GFP coding sequence is fused in-frame to the xol-1 coding sequence, provide information on the subcellular localization of the this compound. medium.comoup.com These fusions have demonstrated that XOL-1 is a nuclear protein. nih.gov The use of reporter fusions has been a cornerstone in dissecting the complex regulation of xol-1 expression, which is controlled by a balance of X-linked and autosomal signal elements. nih.govbiorxiv.org

Reporter Type Construct Information Gained Example Finding for XOL-1 References
Transcriptional xol-1 promoter fused to GFPTiming and location of gene transcriptionxol-1 is transcribed at high levels in XO embryos and repressed in XX embryos. nih.govbiologists.com
Translational xol-1 coding sequence fused to GFPSubcellular localization of the proteinXOL-1 is a nuclear protein. nih.gov

RNA-sequencing and Transcriptomic Profiling

RNA-sequencing (RNA-Seq) has emerged as a powerful, high-throughput technique for comprehensive transcriptomic profiling, offering significant advantages over older methods like microarrays. pnas.orgnih.govoup.com This technology allows for the precise quantification of transcript levels and the identification of different isoforms of a gene. pnas.org In the context of XOL-1 research, RNA-Seq has been employed to characterize the transcriptional changes that occur in xol-1 null mutants. plos.org

A recent study used RNA-Seq to analyze mRNA from synchronized early embryos of xol-1 null hermaphrodites. plos.orgnih.gov The findings revealed that even the low levels of XOL-1 in wild-type hermaphrodites are important for regulating developmental timing. plos.orgnih.gov Hermaphrodite embryos lacking xol-1 exhibit an accelerated rate of cell division and a more developmentally advanced transcriptional program. biorxiv.orgplos.org This transcriptomic profiling demonstrated that XOL-1 plays a role in regulating the timing of dosage compensation initiation on the X chromosomes and the appropriate expression of sex-biased transcriptional programs in hermaphrodites. biorxiv.orgplos.org Furthermore, the analysis showed that xol-1 mutant embryos have an altered H3K9 methylation landscape due to the overexpression of the H3K9 methyltransferase MET-2, identifying MET-2 as a downstream effector of XOL-1 activity in hermaphrodites. biorxiv.orgplos.org

RNA-Seq has also been crucial in dissecting the mechanism of post-transcriptional regulation of xol-1 by the X-signal element FOX-1. elifesciences.org FOX-1, an RNA-binding protein, promotes non-productive alternative splicing of the xol-1 pre-mRNA in XX embryos, leading to a non-functional protein. elifesciences.org Transcriptome analysis confirms the production of different xol-1 splice isoforms, with the functional isoform being predominantly produced in males. uniprot.org

Structural Biology Techniques for Protein Characterization

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of proteins. dgk-home.deglycoforum.gr.jp This method involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the positions of the atoms in the protein. glycoforum.gr.jp

The application of X-ray crystallography to the this compound yielded a surprising and transformative discovery. nih.govnih.gov Despite having very little primary sequence homology to any known proteins, the crystal structure of XOL-1, resolved at 1.55 Å resolution, revealed that it is a member of the GHMP kinase family. nih.govnih.gov This family of proteins was previously known for its role in small molecule metabolism, not in developmental processes like sex determination. nih.gov

The XOL-1 structure shows the characteristic two-domain fold of GHMP kinases, although it also possesses unique structural elements. nih.gov However, biochemical assays showed that under standard conditions, XOL-1 does not bind ATP, a key characteristic of kinases. nih.gov This suggests that XOL-1 may function through a mechanism distinct from other GHMP kinases, or that its kinase activity is regulated in a way that has not yet been replicated in vitro. biorxiv.orgnih.gov The structural data provided a critical leap in understanding XOL-1's potential biochemical function, moving beyond what could be inferred from its sequence alone and opening new avenues for research into its mechanism of action. nih.gov

Structural Feature Description Significance References
Overall Fold Belongs to the GHMP kinase familyUnexpected finding, linking a developmental regulator to a family of metabolic enzymes. nih.govnih.gov
Resolution 1.55 ÅHigh resolution provides detailed atomic coordinates. nih.gov
Domains Two-domain structure typical of GHMP kinases, with additional novel elements.The core fold is conserved, but unique features may account for its specific function. nih.gov
ATP Binding Does not bind ATP under standard in vitro conditions.Suggests a non-canonical mechanism of action compared to other GHMP kinases. biorxiv.orgnih.gov

Functional Genomics and Proteomics for Interaction Discovery

Functional genomics and proteomics are disciplines that aim to understand the function of genes and proteins on a genome-wide scale. utoronto.ca These approaches, driven by technologies like mass spectrometry and high-throughput sequencing, are critical for discovering the networks of interactions in which proteins like XOL-1 participate. utoronto.ca

While specific large-scale proteomic screens for XOL-1 interactors are not extensively detailed in the provided context, the genetic and molecular studies strongly suggest a network of interactions. The primary function of XOL-1 is to repress the activity of the SDC proteins (SDC-1, SDC-2, and SDC-3). biorxiv.orgplos.org The exact mechanism of this repression, whether through direct protein-protein interaction or by other means, is an area of active investigation. biorxiv.org It has been hypothesized that XOL-1 might regulate the sdc genes transcriptionally, but RNA-seq data from xol-1 mutant hermaphrodites did not show a corresponding upregulation of sdc transcripts, suggesting the regulation is likely post-transcriptional or indirect. biorxiv.org

The discovery that XOL-1 influences the H3K9 methylation landscape via the methyltransferase MET-2 also points to a functional interaction, although it may not be a direct physical interaction. plos.orgnih.gov Proteomic approaches, such as co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), could be employed to identify proteins that physically associate with XOL-1 in vivo. Such experiments would be invaluable for elucidating the direct targets of XOL-1 and unraveling the precise molecular mechanism by which it controls the switch between male and hermaphrodite development.

Protein-Protein Interaction Mapping

Understanding the functional context of XOL-1 requires identifying its interacting partners. Techniques such as co-immunoprecipitation and resources like the STRING database are instrumental in mapping these molecular interactions.

Co-immunoprecipitation (Co-IP) is a widely used antibody-based technique to isolate a specific protein and its binding partners from a cell lysate. nih.govemory.edu This method relies on an antibody that targets the protein of interest, which is then captured, often using protein A or G beads. nih.govbio-protocol.org Any proteins that are part of a complex with the target protein are also pulled down and can be subsequently identified. emory.edubio-protocol.orgchinbullbotany.com While Co-IP is a powerful tool for demonstrating that proteins exist within the same complex in vivo, it does not definitively prove a direct physical interaction. emory.edu The success of a Co-IP experiment depends on several factors, including the abundance of the target protein, the quality of the antibody, and the accessibility of the epitope. nih.gov

The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a comprehensive resource that consolidates known and predicted protein-protein interactions. oup.comresearchgate.net These interactions are derived from various sources, including experimental data, computational predictions, and text mining of scientific literature. researchgate.netplos.org The database provides a network view of protein associations, where the connections indicate both physical and functional interactions. string-db.orgstring-db.org For XOL-1, the STRING database reveals interactions with key proteins involved in sex determination and dosage compensation, such as SEX-1, FOX-1, HER-1, SDC-2, and TRA-2. string-db.org

The table below summarizes some of the key interacting proteins of XOL-1 as identified through various experimental and predictive methods.

Interacting ProteinFunctionInteraction Evidence
SDC-1Sex determination and dosage compensationGenetic Interaction nih.gov
SDC-2Sex determination and dosage compensationGenetic Interaction string-db.orgnih.gov
SDC-3Sex determination and dosage compensationGenetic Interaction nih.gov
HER-1Hermaphroditization of XO animalsGenetic Interaction string-db.orgnih.gov
TRA-2Sexual transformerGenetic Interaction string-db.orgnih.gov
FOX-1RNA binding protein, represses xol-1Genetic and Post-transcriptional Regulation string-db.orgwormbook.orgelifesciences.org
SEX-1Nuclear hormone receptor, represses xol-1Transcriptional Regulation string-db.orgwormbook.orgresearchgate.net
SEA-1T-box transcription factor, activates xol-1Transcriptional Regulation string-db.orgelifesciences.orgberkeley.edu
CEH-39Homeodomain protein, represses xol-1Transcriptional Regulation string-db.orgelifesciences.orgresearchgate.net

Chromatin Immunoprecipitation (ChIP-seq) for DNA-Protein Interactions

To understand how XOL-1 and its regulators control gene expression, it is crucial to identify their direct binding sites on the DNA. Chromatin Immunoprecipitation (ChIP) is a powerful technique for investigating these protein-DNA interactions within the cell's native environment. antibodies.comtandfonline.comwikipedia.org The method typically involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the target protein along with its bound DNA fragments. wikipedia.orgresearchgate.net Following purification, the associated DNA can be identified.

When combined with high-throughput sequencing, this technique, known as ChIP-seq , allows for the genome-wide identification of a protein's binding sites. antibodies.comwikipedia.org Studies have utilized ChIP-seq to map the binding sites of transcription factors that regulate xol-1. For instance, ChIP-seq has confirmed the in vivo binding of the terminal sex-determining factor TRA-1 to the xol-1 promoter region. pnas.org This finding supports a feedback loop within the sex determination cascade. nih.govpnas.org Similarly, ChIP experiments have been instrumental in identifying the binding sites of both X-signal elements (XSEs) like SEX-1 and CEH-39, and autosomal signal elements (ASEs) like SEA-1, within the regulatory regions of xol-1. elifesciences.orgberkeley.eduberkeley.edu These studies have revealed that multiple regulatory proteins bind to distinct sites on the xol-1 promoter to collectively control its transcription. berkeley.eduresearchgate.net

Bioinformatics and Computational Modeling for Pathway Analysis and Predictive Biology

Bioinformatics and computational modeling are indispensable for analyzing the complex regulatory networks in which XOL-1 participates. nih.govnih.govresearchgate.net These approaches utilize graph theory and mathematical models to understand the relationships between genes and proteins within a biological pathway. nih.govresearchgate.net By integrating various 'omics' datasets, such as gene expression data and protein-protein interaction networks, researchers can construct models of the sex determination pathway. nih.govarxiv.org

For instance, network-based analyses can help to identify key nodes and functional modules within the XOL-1 regulatory network. arxiv.org Gene set enrichment analysis can reveal how different sets of genes are coordinately regulated in response to changes in XOL-1 activity. plos.orgoup.com Such computational approaches have been used to analyze the transcriptional programs affected by the loss of xol-1, revealing its role in regulating the timing of dosage compensation and the expression of sex-biased genes. plos.org Predictive models can also be developed to generate new hypotheses about gene function and regulatory interactions, which can then be tested experimentally. arxiv.org The integration of computational modeling with experimental data provides a powerful framework for a systems-level understanding of XOL-1's role in development. nih.gov

Emerging Research Questions and Unexplored Facets of this compound Biology

Despite significant progress, many aspects of XOL-1 biology remain to be explored. Key emerging questions are driving the future direction of research in this field.

One major unanswered question is the precise biochemical mechanism by which XOL-1 exerts its regulatory function. Although it shares structural similarity with GHMP kinases, it appears to lack kinase activity and does not bind ATP under standard conditions. wormbook.orgresearchgate.net It has been hypothesized that XOL-1 might regulate the activity of SDC proteins through protein-protein interactions or post-translational modifications. biorxiv.org However, studies have not shown transcriptional regulation of the sdc genes by XOL-1. plos.orgbiorxiv.org Recent findings suggest a novel role for XOL-1 in controlling the rate of embryonic development and regulating the timing of dosage compensation, potentially through modulation of the H3K9 epigenetic landscape via the methyltransferase MET-2. plos.orgbiorxiv.orgresearchgate.net This opens up new avenues for investigating XOL-1's function beyond its canonical role in the sex determination switch.

Another area for future investigation is the potential for additional, as-yet-unidentified factors that act downstream of XOL-1. wormbook.org Genetic evidence suggests the existence of other regulators that may act in parallel with the known pathway components. wormbook.org Identifying these missing players will be crucial for a complete understanding of the sex determination and dosage compensation network.

Furthermore, the full extent of the feedback regulation within the pathway is still being uncovered. The discovery that TRA-1 binds to the xol-1 promoter suggests a feedback mechanism that reinforces the hermaphrodite fate. nih.govpnas.org Exploring the dynamics and significance of this and other potential feedback loops will provide deeper insights into the robustness and precision of the sex determination decision.

Finally, while XOL-1's primary role is in early embryogenesis, its potential functions in later developmental stages or in specific tissues remain largely unexplored. Future research may reveal new roles for this critical developmental regulator.

Q & A

What is the primary molecular mechanism by which XOL-1 regulates sexual fate in C. elegans?

XOL-1 acts as the master switch for sex determination by integrating the X:A (X chromosome-to-autosome) ratio. In XO males, high XOL-1 protein levels repress hermaphrodite-specific genes (e.g., sdc-2), enabling male development. In XX hermaphrodites, XOL-1 is suppressed by X-linked signal elements (XSEs) like sex-1 and fox-1, allowing sdc-2 to activate hermaphrodite development and dosage compensation . Methodologically, this is studied via:

  • X:A ratio manipulation : Using genetic crosses to alter X or autosome copy numbers.
  • Transcriptional profiling : RNA-seq or qRT-PCR to measure xol-1 and sdc gene expression in XX vs. XO embryos.
  • Epistasis analysis : Testing interactions between xol-1 and downstream genes like sdc-2 using loss-of-function mutants.

How do conflicting findings about XOL-1’s role in regulating SDC proteins inform experimental design?

While early studies suggested XOL-1 directly represses sdc-2 transcription, recent RNA-seq data show no significant changes in sdc transcript levels in xol-1 mutants, implying post-transcriptional regulation . To resolve this contradiction:

  • Protein interaction assays : Co-immunoprecipitation (Co-IP) or yeast two-hybrid screens to test physical interactions between XOL-1 and SDC proteins.
  • Post-translational modification analysis : Phosphoproteomics to identify XOL-1-mediated phosphorylation of SDC-2/3.
  • Chromatin accessibility assays : ATAC-seq or ChIP-seq to assess sdc promoter activity in xol-1 mutants.

What structural features of XOL-1 challenge its classification as a GHMP kinase, and how is this addressed experimentally?

XOL-1 shares structural homology with GHMP kinases (e.g., galactokinase) but lacks ATP-binding activity under standard conditions . Key methodologies to investigate its atypical function include:

  • X-ray crystallography : Resolving XOL-1’s tertiary structure to identify unique active-site conformations.
  • Ligand-binding assays : Screening for non-ATP small-molecule effectors using isothermal titration calorimetry (ITC).
  • Comparative genomics : Analyzing orthologs in C. briggsae to identify conserved structural motifs.

How does alternative splicing of xol-1 pre-mRNA ensure fidelity in sex determination?

FOX-1, an XSE RNA-binding protein, binds GCACG/GCAUG motifs in xol-1 introns, inducing non-productive splicing (e.g., intron retention) in XX embryos to block functional XOL-1 production . Experimental approaches include:

  • CRISPR-mediated mutagenesis : Disrupting FOX-1 binding motifs to assess splicing outcomes.
  • Splice-variant quantification : RT-PCR or nanopore sequencing to track xol-1 isoforms.
  • Dose-response assays : Titrating FOX-1 levels in transgenic embryos to test splicing sensitivity.

What advanced techniques elucidate XOL-1’s role in developmental timing and heterochromatin regulation?

Recent studies show XOL-1 modulates embryonic cell division rates and H3K9 methylation via MET-2, a histone methyltransferase . Key methodologies:

  • Time-lapse microscopy : Tracking cell-cycle duration in xol-1 mutants.
  • ChIP-seq : Mapping H3K9me2/me3 patterns in early embryos.
  • Genetic epistasis : Combining xol-1 and met-2 mutants to dissect regulatory hierarchies.

How do competing XSEs and ASEs achieve dose-sensitive regulation of xol-1 transcription?

XSEs (e.g., sex-1, fox-1) and ASEs (e.g., sea-1, sea-2) bind distinct xol-1 promoter elements to antagonistically regulate transcription. XSEs recruit co-repressors, while ASEs recruit co-activators . Experimental strategies:

  • Electrophoretic mobility shift assays (EMSAs) : Testing competitive binding of XSE/ASE proteins to xol-1 promoter fragments.
  • Chromatin conformation capture (3C) : Assessing nucleosome positioning near XSE/ASE binding sites.
  • Transcriptional reporter assays : Using xol-1 promoter-GFP fusions in ASE/XSE mutant backgrounds.

What unresolved questions exist about XOL-1’s role in dosage compensation initiation?

XOL-1’s repression of sdc-2 in males prevents dosage compensation complex (DCC) assembly, but the exact mechanism remains unclear. Proposed studies:

  • Live imaging of DCC dynamics : Fluorescently tagging DCC subunits (e.g., SDC-2) in xol-1 mutants.
  • Proteomic screens : Identifying XOL-1-interacting partners during early embryogenesis.
  • Single-cell RNA-seq : Resolving temporal gene expression changes in xol-1 mutants.

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